molecular formula C10H10N2O B8801646 5-Methoxy-2-methylquinazoline

5-Methoxy-2-methylquinazoline

Cat. No. B8801646
M. Wt: 174.20 g/mol
InChI Key: SRPKOBHAVAOBMU-UHFFFAOYSA-N
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Patent
US06939871B2

Procedure details

To a stirred solution of 5-methoxy-2-methylquinazoline (0.22 g, 1.26 mmol) in dichloromethane (20 mL) at 0° C. under argon was added a solution of boron tribromide in dichloromethane (1M, 3.8 mL), dropwise over 0.01 h. The resulting mixture was stirred at 20° C. for 48 h then poured into a mixture of ice (50 g) and 0.880 aqueous ammonia (50 mL) and stirred for 0.5 h. Organic phase was separated and aqueous phase washed with dichloromethane (3×30 mL). The aqueous phase was acidified (pH 6) with citric acid and the resulting mixture extracted with ethyl acetate (3×50 mL). The combined ethyl acetate extracts were dried (Na2SO4) and evaporated in vacuo to give the title compound (0.030 g, 15%) as an oil which was used without further purification.
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.8 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
15%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH:5]=[N:6][C:7]([CH3:13])=[N:8]2.B(Br)(Br)Br.N>ClCCl>[OH:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH:5]=[N:6][C:7]([CH3:13])=[N:8]2

Inputs

Step One
Name
Quantity
0.22 g
Type
reactant
Smiles
COC1=C2C=NC(=NC2=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
3.8 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
ice
Quantity
50 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 20° C. for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 0.5 h
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
Organic phase was separated
WASH
Type
WASH
Details
aqueous phase washed with dichloromethane (3×30 mL)
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture extracted with ethyl acetate (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ethyl acetate extracts were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
0.01 h
Name
Type
product
Smiles
OC1=C2C=NC(=NC2=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.03 g
YIELD: PERCENTYIELD 15%
YIELD: CALCULATEDPERCENTYIELD 14.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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